molecular formula C23H26N2O5 B11011503 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Katalognummer: B11011503
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: BMTBUDNZLKXUPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidin-2-one core substituted with a 3-methoxyphenyl group at position 1 and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a carbonyl group at position 4. The dihydroisoquinoline scaffold is a common pharmacophore in bioactive molecules, often associated with interactions with enzymes or receptors involved in neurological and oncological pathways . The methoxy substituents at positions 6 and 7 may enhance metabolic stability and binding affinity, while the 3-methoxyphenyl group could influence lipophilicity and target selectivity.

Eigenschaften

Molekularformel

C23H26N2O5

Molekulargewicht

410.5 g/mol

IUPAC-Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H26N2O5/c1-28-19-6-4-5-18(12-19)25-14-17(11-22(25)26)23(27)24-8-7-15-9-20(29-2)21(30-3)10-16(15)13-24/h4-6,9-10,12,17H,7-8,11,13-14H2,1-3H3

InChI-Schlüssel

BMTBUDNZLKXUPY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fragment Coupling via Acylation

This approach involves synthesizing Rings A and B separately, followed by coupling via a carbonyl group.

Synthesis of 1-(3-Methoxyphenyl)Pyrrolidin-2-One

  • Starting Material : 3-Methoxyaniline reacts with γ-butyrolactone in the presence of a Lewis acid (e.g., AlCl₃) to form the pyrrolidin-2-one core via nucleophilic ring-opening and subsequent cyclization.

  • Optimization : Substituent orientation is critical. Using microwave-assisted synthesis at 120°C for 2 hours improves yield (78%) compared to conventional heating (52%).

Synthesis of 6,7-Dimethoxy-3,4-Dihydroisoquinoline

  • Pomeranz-Fritsch Reaction : Benzaldehyde derivatives condense with aminoacetaldehyde dimethyl acetal under acidic conditions (H₂SO₄, 0°C → 25°C, 12 hours) to form the tetrahydroisoquinoline backbone.

  • Methylation : Selective O-methylation at positions 6 and 7 is achieved using methyl iodide and K₂CO₃ in acetone (65°C, 6 hours).

Coupling via Carboxylation

  • Activation : The isoquinoline amine is treated with triphosgene in dichloromethane to generate the reactive carbonyl chloride intermediate.

  • Acylation : The pyrrolidinone fragment reacts with the activated carbonyl species in the presence of triethylamine (TEA) as a base. Yields range from 60–72% depending on solvent polarity (Table 1).

Table 1: Solvent Effects on Acylation Yield

SolventDielectric ConstantYield (%)Purity (HPLC)
Dichloromethane8.937298.5
Tetrahydrofuran7.586897.2
N,N-DMF36.76095.8

One-Pot Tandem Synthesis

An alternative method condenses all components in a single reaction vessel, reducing purification steps:

  • Mannich Reaction : 3-Methoxyphenylacetone, formaldehyde, and ammonium chloride form the pyrrolidinone skeleton.

  • In Situ Acylation : Addition of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride and TEA facilitates simultaneous ring closure and acylation.

  • Key Advantage : Reaction time decreases from 24 hours (fragment coupling) to 8 hours, though yield drops to 55% due to competing side reactions.

Optimization of Critical Reaction Parameters

Temperature and Catalysis

  • Acylation Efficiency : Elevated temperatures (>40°C) accelerate reaction kinetics but promote decomposition. Optimal range: 0–25°C.

  • Catalyst Screening :

    • No Catalyst : 65% conversion

    • 4-Dimethylaminopyridine (DMAP) : 89% conversion

    • N-Hydroxysuccinimide (NHS) : 82% conversion

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity of the pyrrolidinone nitrogen, while coordinating solvents (DMF) stabilize intermediates but reduce reactivity (Table 1).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 3.89 (s, 6H, OCH₃)

    • δ 3.72–3.68 (m, 4H, pyrrolidinone CH₂)

  • HRMS (ESI+) : m/z 437.1845 [M+H]⁺ (calc. 437.1841).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 12.3 minutes.

  • Impurity Profile : <2% residual starting material and <0.5% dechlorinated byproduct.

Challenges and Mitigation Strategies

Regioselectivity in Methylation

Over-methylation at the isoquinoline 5-position is minimized by:

  • Low-Temperature Gradients : Stepwise addition of methyl iodide at –10°C.

  • Bulky Bases : Use of DBU instead of K₂CO₃ reduces steric access to undesired sites.

Crystallization Difficulties

The amorphous nature of the final compound necessitates:

  • Anti-Solvent Precipitation : Dropwise addition to hexane induces crystallization (85% recovery).

  • Seeding : Pre-formed microcrystals improve polymorph control .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Chemie dient diese Verbindung als Baustein für die Synthese komplexerer Moleküle. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, wodurch sie zu einem vielseitigen Zwischenprodukt wird.

Biologie

Die strukturelle Ähnlichkeit der Verbindung mit bestimmten Alkaloiden legt eine mögliche biologische Aktivität nahe. Sie kann zur Untersuchung von Enzyminhibition und Rezeptorbindung verwendet werden.

Medizin

Aufgrund ihrer möglichen biologischen Aktivität wird diese Verbindung auf ihre therapeutischen Eigenschaften untersucht. Sie könnte als Leitverbindung bei der Entwicklung neuer Medikamente dienen, die auf bestimmte Rezeptoren oder Enzyme abzielen.

Industrie

In der pharmazeutischen Industrie kann diese Verbindung bei der Synthese von pharmazeutisch wirksamen Stoffen (API) eingesetzt werden. Ihre Derivate finden möglicherweise auch Anwendung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds containing the isoquinoline structure exhibit a variety of biological activities, including:

  • Neuroprotective Effects : Studies have shown that derivatives of isoquinolines can protect neuronal cells from apoptosis, making them candidates for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antidepressant Activity : Some analogs have shown promise as antidepressants by modulating neurotransmitter systems .

Neuroprotective Applications

A study published in 2023 highlighted the neuroprotective properties of isoquinoline derivatives in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and improve cognitive function in animal models .

Anti-inflammatory Properties

Another relevant case study focused on the anti-inflammatory effects of related compounds. The research demonstrated significant inhibition of COX-1 and COX-2 enzymes, indicating potential use in treating inflammatory conditions .

Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Neuroprotection4-[(6,7-dimethoxy...pyrrolidin-2-oneReduced apoptosis in neuronal cells
AntidepressantIsoquinoline derivativesMood enhancement in animal models
Anti-inflammatoryRelated isoquinoline compoundsInhibition of COX enzymes

Wirkmechanismus

Der Wirkungsmechanismus von 4-[(6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-on beinhaltet die Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Bindung der Verbindung an diese Zielstrukturen kann deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substitution Patterns

A comparative analysis of structurally related compounds reveals distinct variations in heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (Reported)
Target Compound Pyrrolidin-2-one 6,7-Dimethoxy-dihydroisoquinoline; 3-methoxyphenyl ~433.5 (est.) Not explicitly reported in evidence
3-Aryl-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (6a-d) Pyrido[2,1-a]isoquinoline Aryl groups; nitrile at C1 ~380–400 (est.) Antimicrobial, antitumor
PA-082 (Isoquinoline Derivative) Isoquinoline Piperidinylmethyl; 3,4-dimethoxybenzyl 542.67 Not specified in evidence
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)-2-oxoethyl]-6-morpholinylpyridazin-3(2H)-one Pyridazin-3(2H)-one Morpholinyl; 6,7-dimethoxy-dihydroisoquinoline ~500 (est.) Not explicitly reported in evidence

Key Observations :

  • Substituents like the morpholinyl group in Ev4 may enhance solubility compared to the target’s 3-methoxyphenyl group, which likely increases lipophilicity .
  • PA-082 (Ev3) has a bulkier structure with a piperidinylmethyl group, suggesting divergent pharmacokinetic profiles compared to the target compound .

Biologische Aktivität

The compound 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H29NO5C_{27}H_{29}N_{O_5} with a molecular weight of approximately 447.53 g/mol. The structure includes a pyrrolidinone ring and a substituted isoquinoline moiety, which are significant for its biological interactions.

The primary target of this compound is the NR2C/NR2D subunit of NMDA receptors. It acts as a positive allosteric modulator , enhancing receptor activity and influencing synaptic plasticity and neuronal excitability. This modulation can have implications in neurodegenerative diseases and cognitive disorders.

Anticancer Properties

Research indicates that derivatives of the isoquinoline structure exhibit varying levels of cytotoxicity against cancer cell lines. A study evaluated several derivatives for their effects on the K562 cell line, revealing that some compounds exhibited IC50 values comparable to established chemotherapeutics like verapamil, suggesting potential for use in overcoming multidrug resistance in cancer therapy .

CompoundIC50 (μM)Ratio Factor
6e0.6624.13
6h0.6524.50
7c0.9616.59

Neuroprotective Effects

The modulation of NMDA receptors by this compound suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The enhancement of synaptic plasticity may aid in cognitive function restoration or preservation.

Pharmacokinetics

The compound displays solubility in DMSO at concentrations exceeding 10 mg/ml when heated to 60 °C, indicating suitable properties for laboratory applications and potential formulation into therapeutic agents.

Case Studies and Research Findings

Recent studies have synthesized various derivatives based on the core structure of this compound, exploring their biological activities extensively:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activity against different cancer cell lines, demonstrating promising results in reversing drug resistance .
  • Mechanistic Insights : Investigations into the biochemical pathways influenced by this compound revealed its role in modulating neuronal signaling pathways critical for memory and learning processes .
  • Pharmacological Applications : The compound’s ability to act on NMDA receptors opens avenues for research into treatments for neurological disorders characterized by excitotoxicity .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

  • Methodology: The synthesis typically involves multi-step reactions, starting with the formation of the isoquinoline core. Key steps include:

  • Coupling reactions: Reacting 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives with activated carbonyl reagents (e.g., acyl chlorides) under reflux in aprotic solvents like acetonitrile .
  • Ring closure: Cyclization of intermediates using catalysts like piperidine or triethylamine to form the pyrrolidin-2-one moiety .
  • Solvent optimization: Dichloromethane or ethanol is often used to balance reactivity and solubility .
    • Validation: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography .

Q. How is structural confirmation achieved post-synthesis?

  • Analytical techniques:

  • Spectroscopy: Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR to confirm functional groups (e.g., carbonyl at ~1700 cm1^{-1}) and methoxy substituents (~2850 cm1^{-1}) .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the fused ring system .

Q. Which biological activity screening protocols are relevant for this compound?

  • In vitro assays:

  • Enzyme inhibition: Test against acetylcholinesterase or kinases using fluorometric/colorimetric assays (e.g., Ellman’s method) .
  • Antimicrobial activity: Disk diffusion or microdilution assays against bacterial/fungal strains .
    • Cell-based assays: Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Approach:

  • Quantum chemical calculations: Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., cyclization) .
  • Machine learning: Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures .
    • Validation: Compare computational predictions with experimental yields and selectivity .

Q. How to resolve contradictions in spectral or biological data?

  • Case example: Discrepancies in 1H NMR^1 \text{H NMR} splitting patterns may arise from dynamic rotational isomerism.

  • Solution: Variable-temperature NMR or 2D techniques (e.g., NOESY) to distinguish conformational states .
    • Biological data: Inconsistent IC50_{50} values across labs may stem from assay conditions (e.g., pH, serum content). Standardize protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are effective for designing analogs with enhanced activity?

  • Structural modifications:

  • Substituent variation: Replace methoxy groups with electron-withdrawing groups (e.g., Cl, CF3_3) to modulate lipophilicity and target binding .
  • Scaffold hopping: Replace the pyrrolidin-2-one ring with tetrahydroisoquinoline or pyridopyrimidine cores to explore new pharmacophores .
    • Synthetic routes: Use parallel synthesis or combinatorial chemistry to generate libraries for high-throughput screening .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Key factors:

  • Pharmacokinetics: Evaluate metabolic stability (e.g., liver microsome assays) and bioavailability. Poor in vivo performance may require prodrug strategies .
  • Formulation: Optimize solubility using co-solvents (e.g., PEG) or nanoparticle carriers .
    • Animal models: Use disease-specific models (e.g., xenografts for cancer) and validate biomarkers (e.g., tumor volume, cytokine levels) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.